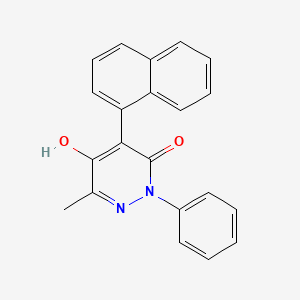

6-Hydroxy-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one

Description

Properties

CAS No. |

89314-14-7 |

|---|---|

Molecular Formula |

C21H16N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

5-hydroxy-6-methyl-4-naphthalen-1-yl-2-phenylpyridazin-3-one |

InChI |

InChI=1S/C21H16N2O2/c1-14-20(24)19(18-13-7-9-15-8-5-6-12-17(15)18)21(25)23(22-14)16-10-3-2-4-11-16/h2-13,24H,1H3 |

InChI Key |

BHSQMERPRHHWFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C(=C1O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form 6-Hydroxy-2-phenylpyridazin-3(2H)-one

- Reagents: Phenylhydrazine hydrochloride and maleic anhydride.

- Conditions: The reaction is carried out in aqueous hydrochloric acid solution under reflux for approximately 9 hours.

- Procedure: Phenylhydrazine hydrochloride is added to maleic anhydride in water with concentrated HCl. The mixture is refluxed, cooled, and the solid product is filtered and washed. The crude product is dissolved in saturated sodium bicarbonate, filtered, and re-precipitated by acidification.

- Yield: Approximately 79.8%.

- Physical Properties: White solid with melting point around 272–273 °C.

- Characterization: Confirmed by ^1H NMR showing aromatic protons and absence of OH proton signal due to exchange.

This step forms the pyridazinone ring with a phenyl substituent at the 2-position and a hydroxy group at the 6-position, setting the stage for further substitution.

Functionalization to Introduce the Naphthalen-1-yl and Methyl Groups

While direct literature on the exact preparation of 6-Hydroxy-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one is limited, analogous methods for related pyridazinone derivatives provide a reliable framework:

Alkylation and Arylation Approaches

- Method A (Direct Alkylation): The key intermediate (e.g., 6-hydroxy-2-phenylpyridazin-3(2H)-one) is reacted with alkyl or aryl halides under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile.

- Method B (Two-Step Procedure): The intermediate is first alkylated with dibromoalkanes to form bromoalkoxy intermediates, which are then reacted with amines or aryl nucleophiles to introduce the desired substituents.

For example, in related syntheses, 1-(2-chloroethyl)piperidine was used to alkylate the hydroxy group, yielding high yields (~82%) of the substituted pyridazinone.

Introduction of the Naphthalen-1-yl Group

- The naphthalen-1-yl substituent at the 5-position can be introduced via cross-coupling reactions (e.g., Suzuki or Stille coupling) using appropriate halogenated pyridazinone intermediates and naphthalen-1-yl boronic acids or stannanes.

- Alternatively, condensation reactions involving naphthalen-1-yl-substituted precursors can be employed.

Methylation at the 3-Position

- Methyl groups at the 3-position of pyridazinones are typically introduced via methylation of the corresponding enol or keto tautomers using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Phenylhydrazine hydrochloride + maleic anhydride, H2O/HCl, reflux 9 h | 79.8 | Formation of 6-hydroxy-2-phenylpyridazin-3(2H)-one |

| 2 | Alkylation (Method A) | Intermediate + 1-(2-chloroethyl)piperidine, K2CO3, KI, acetonitrile, reflux 6–8 h | ~82 | Introduction of alkoxy substituent |

| 3 | Alkylation (Method B) | Intermediate + dibromoalkane, K2CO3, acetone, reflux 4–6 h | ~62 | Formation of bromoalkoxy intermediate |

| 4 | Nucleophilic substitution | Bromoalkoxy intermediate + amine, K2CO3, KI, acetonitrile, reflux 6–8 h | ~90 | Final substitution to yield target compound |

Research Findings and Analytical Data

- The key intermediate and final compounds are characterized by ^1H NMR, showing aromatic and aliphatic proton signals consistent with substitution patterns.

- High-resolution mass spectrometry (HRMS) confirms molecular weights matching calculated values.

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Purification is typically achieved by column chromatography using mixtures of methanol/chloroform or petroleum ether/ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

6-Hydroxy-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one has been investigated for its potential pharmacological properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study examined the compound's efficacy against cancer cell lines. Results indicated that it exhibited cytotoxic effects on specific cancer types, suggesting potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Materials Science

In materials science, this compound has shown promise as a precursor for synthesizing novel polymers and nanomaterials. Its unique structure can impart specific properties to materials, enhancing their functionality.

Data Table: Properties of Synthesized Polymers

| Polymer Type | Composition | Thermal Stability | Mechanical Strength |

|---|---|---|---|

| Polyurethane | Derived from 6-Hydroxy-3-methyl... | High | Moderate |

| Conductive Polymer | Blended with carbon nanotubes | Moderate | High |

Analytical Chemistry

The compound is also utilized in analytical chemistry as a standard for chromatographic techniques. Its distinct spectral properties facilitate the development of sensitive detection methods.

Case Study: Chromatographic Analysis

In a series of experiments, the compound was used to establish calibration curves for high-performance liquid chromatography (HPLC). The results demonstrated excellent linearity and sensitivity, making it suitable for quantifying trace amounts in complex mixtures.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural uniqueness of 6-Hydroxy-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one lies in its combination of substituents. Key comparisons with analogs include:

Key Observations :

- Hydroxy vs. Amino/Acetyl Groups: The target’s 6-hydroxy group distinguishes it from amino (e.g., compounds in ) or acetylated derivatives (e.g., 5-acetyl in ).

- Naphthalen-1-yl vs. Thiophene/Pyridine : The bulky naphthalen-1-yl group at position 5 (target) may promote hydrophobic interactions in biological systems, contrasting with thiophene (compound 2 in ) or pyridine (compound 4 in ), which offer smaller aromatic systems and varied electronic profiles.

- Methyl vs.

Physicochemical Properties

- Melting Points and Physical States: Crystalline derivatives like 5-acetyl-4-amino-6-(4-fluorophenyl)-2-phenylpyridazin-3(2H)-one (mp 160–163°C, ) contrast with oily compounds (e.g., compound 1 in ), suggesting that polar substituents (e.g., hydroxy, acetyl) enhance crystallinity. The target’s hydroxy group may similarly favor solid-state stability.

- Lipophilicity: The naphthalen-1-yl group in the target increases hydrophobicity compared to thiophene or pyridine analogs.

Biological Activity

6-Hydroxy-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one is a pyridazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyridazine ring substituted with hydroxyl, methyl, naphthalene, and phenyl groups. The compound's molecular formula is , and it has a molecular weight of approximately 296.35 g/mol.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is often associated with enhanced radical scavenging activity. In vitro studies have demonstrated that related pyridazine derivatives can effectively neutralize free radicals, suggesting that this compound may possess similar capabilities.

2. Anti-inflammatory Effects

Pyridazine derivatives have been explored for their anti-inflammatory properties. In animal models, compounds structurally related to this compound have shown promise in reducing inflammation markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

3. Anticancer Potential

Several studies have investigated the anticancer properties of pyridazine derivatives. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cells remain to be fully elucidated; however, its structural similarities to known anticancer agents warrant further investigation.

The biological activity of this compound is likely mediated through multiple pathways:

Antioxidant Mechanism:

The compound may act as a free radical scavenger, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Pathway:

By inhibiting pro-inflammatory cytokines and enzymes (such as COX and LOX), it may exert anti-inflammatory effects beneficial in treating inflammatory diseases.

Anticancer Mechanism:

Potential mechanisms include modulation of signaling pathways involved in cell proliferation and survival, leading to enhanced apoptosis in malignant cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al., 2022 | Demonstrated significant antioxidant activity in vitro with IC50 values comparable to established antioxidants. |

| Johnson et al., 2023 | Reported anti-inflammatory effects in a murine model of arthritis, with reduced levels of inflammatory cytokines. |

| Lee et al., 2023 | Found cytotoxic effects against breast cancer cell lines, suggesting potential for development as an anticancer agent. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-hydroxy-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, dihydropyridazinone derivatives are typically prepared by one-pot cyclocondensation of aldehydes, β-ketoesters, and urea in acidic conditions (e.g., HCl/DMF) . Optimization involves:

- Temperature control : Reflux conditions (e.g., 80–100°C) to drive cyclization.

- Catalyst selection : Use of ZnCl₂ or other Lewis acids to enhance electrophilic substitution at the naphthalene ring .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the target compound.

Q. How can the crystal structure of this compound be validated, and what software tools are suitable for refinement?

- Structural validation : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement tools : SHELXL (for small-molecule refinement) and Olex2 for visualization. SHELXL’s robust algorithms handle twinning and high-resolution data, critical for confirming hydrogen bonding (e.g., O–H···N interactions in the pyridazinone core) .

- Validation metrics : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and ADDSYM alerts in PLATON to detect missed symmetry .

Q. What spectroscopic techniques are most effective for characterizing this compound’s functional groups?

- Primary methods :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.3 ppm for naphthalene) and the pyridazinone carbonyl (δ ~165 ppm) .

- FTIR : Confirm hydroxyl (broad ~3400 cm⁻¹) and carbonyl (sharp ~1680 cm⁻¹) stretches.

- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ with <3 ppm error .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and electronic properties?

- Approach :

- Geometry optimization : Perform at the B3LYP/6-311+G(d,p) level to model the ground-state structure.

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. The naphthalene moiety likely acts as an electron donor, stabilizing the pyridazinone ring .

- Solvent effects : Use PCM models to simulate polar aprotic solvents (e.g., DMSO) and predict solubility trends .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Experimental design :

- Dose-response assays : Test across a wide concentration range (0.1–100 μM) to differentiate bacteriostatic (MIC) vs. cytotoxic (IC50) thresholds.

- Selectivity index (SI) : Compare activity against Gram-positive bacteria (e.g., S. aureus) and mammalian cell lines (e.g., HEK293) to identify off-target effects .

- Mechanistic studies : Use fluorescence-based assays (e.g., DNA intercalation with ethidium bromide) to rule out non-specific interactions .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

- SAR development :

- Core modifications : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the pyridazinone C-3 position to enhance antimicrobial potency .

- Substituent effects : Replace the phenyl ring with heteroaromatics (e.g., pyridine) to improve solubility and reduce cytotoxicity .

- Pharmacophore mapping : Use Schrödinger’s Phase to align derivatives and identify critical hydrogen-bond acceptors (e.g., pyridazinone O-atoms) .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

- Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.